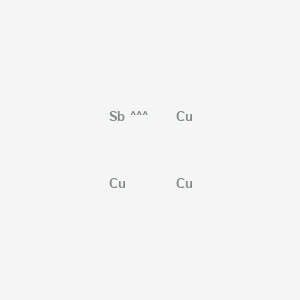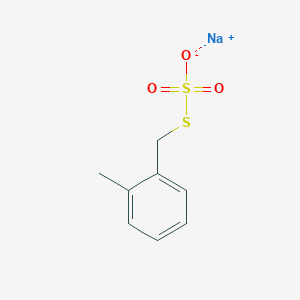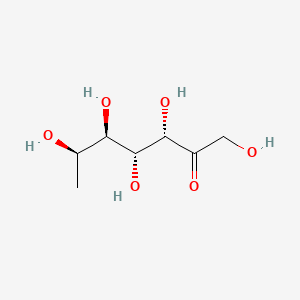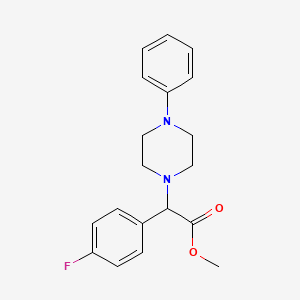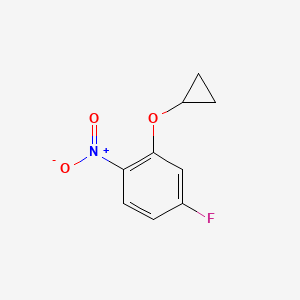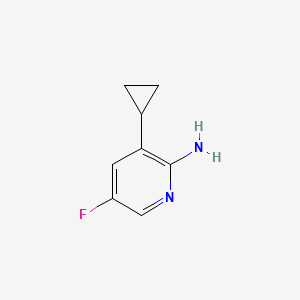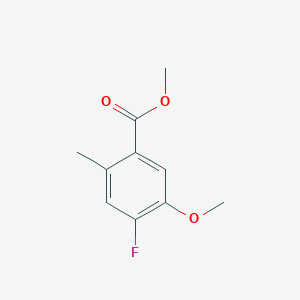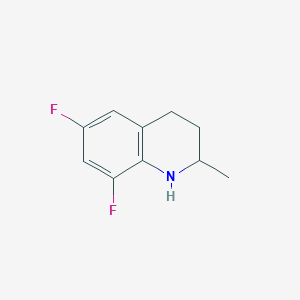
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicinal chemistry, agriculture, and material science .
准备方法
The synthesis of 6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of fluorinated anilines with appropriate aldehydes and organometallic reagents. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . Industrial production methods often involve high-performance liquid chromatography for purification, using solvents like dichloromethane and water in specific ratios .
化学反应分析
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen in the presence of a catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, can be carried out using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral drugs due to its enhanced biological activity.
Agriculture: The compound is utilized in the formulation of pesticides and herbicides.
Material Science: It serves as a component in the production of liquid crystals and dyes.
作用机制
The mechanism of action of 6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The fluorine atoms enhance its ability to inhibit enzymes and bind to specific receptors, leading to its biological effects. The exact pathways depend on the specific application, such as enzyme inhibition in antibacterial activity or receptor binding in antiviral applications .
相似化合物的比较
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern, which distinguishes it from other fluorinated quinolines. Similar compounds include:
属性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3H2,1H3 |
InChI 键 |
WTTFFMNAJFCWQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


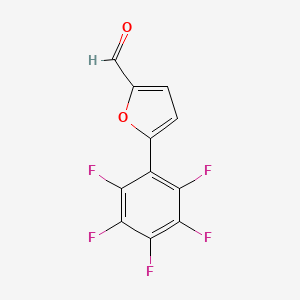
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
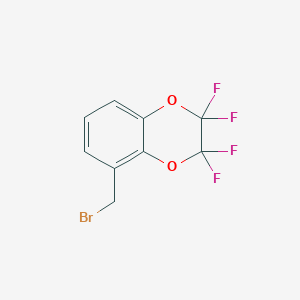
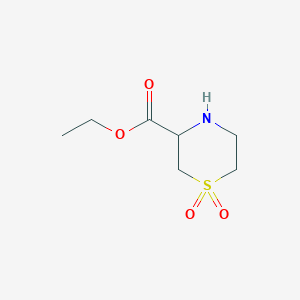
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
